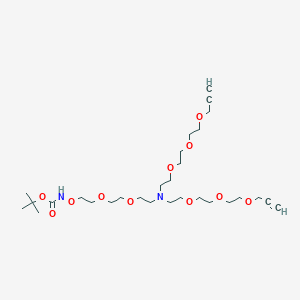

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)

Description

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) is a branched polyethylene glycol (PEG)-based crosslinker designed for bioconjugation and drug delivery applications. Its structure features:

- Two terminal PEG3-propargyl groups: These enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions with azide-functionalized molecules, forming stable triazole linkages .

- A t-Boc-protected aminooxy group: The tert-butoxycarbonyl (t-Boc) protection allows selective deactivation of the aminooxy group until acidic deprotection (e.g., using trifluoroacetic acid), after which it reacts with aldehydes or ketones to form oxime or hydroxylamine bonds .

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[bis[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52N2O11/c1-6-11-33-16-21-38-23-18-35-13-8-31(9-14-36-19-24-39-22-17-34-12-7-2)10-15-37-20-25-40-26-27-41-30-28(32)42-29(3,4)5/h1-2H,8-27H2,3-5H3,(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRVFLKXCQXMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCN(CCOCCOCCOCC#C)CCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) involves multiple steps:

Protection of the aminooxy group: The aminooxy group is protected with a t-Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.

PEGylation: The protected aminooxy group is then conjugated with PEG2 (polyethylene glycol with two ethylene glycol units) to increase solubility and biocompatibility.

Propargylation: The PEGylated aminooxy group is further reacted with propargyl groups to introduce the alkyne functionality necessary for click chemistry.

Industrial Production Methods: Industrial production of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:

Batch or continuous flow reactors: These reactors allow precise control over reaction conditions such as temperature, pressure, and reaction time.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

Click Chemistry: The propargyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing compounds to form stable triazole linkages.

Common Reagents and Conditions:

Copper sulfate and sodium ascorbate: Used as catalysts in the CuAAC reaction.

Trifluoroacetic acid: Commonly used for the deprotection of the t-Boc group.

Major Products:

Triazole linkages: Formed from the reaction between the propargyl group and azides.

Oxime linkages: Formed from the reaction between the deprotected aminooxy group and aldehydes or ketones.

Scientific Research Applications

Chemistry

Bioconjugation: Used to link biomolecules such as proteins, peptides, and nucleic acids via click chemistry.

Drug Delivery: Enhances the solubility and stability of drug molecules by PEGylation.

Biology

Protein Labeling: Facilitates the labeling of proteins with fluorescent dyes or other tags for imaging and tracking studies.

Cell Surface Modification: Used to modify cell surfaces with functional groups for targeted delivery or cell signaling studies.

Medicine

Therapeutics: Enhances the pharmacokinetics and biodistribution of therapeutic agents by PEGylation.

Diagnostics: Used in the development of diagnostic assays and imaging agents.

Industry

Mechanism of Action

The mechanism of action of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) involves its functional groups:

Propargyl Group: Reacts with azides via copper-catalyzed click chemistry to form stable triazole linkages.

Aminooxy Group: After deprotection, it reacts with aldehydes or ketones to form oxime linkages.

These reactions enable the compound to serve as a versatile crosslinker in bioconjugation and material science applications.

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 604.74 g/mol .

- CAS Number : 2112737-60-5 .

- Purity : ≥95% .

- Storage : Reagent grade, stable at -20°C .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) with structurally related PEG derivatives:

Reactivity and Stability

- t-Boc Protection Advantage: The t-Boc group in the target compound prevents premature reactions of the aminooxy group, enabling sequential conjugation strategies. In contrast, N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) lacks this protection, making it unsuitable for multi-step bioconjugation .

- Click Chemistry Efficiency: Propargyl-terminated PEGs (e.g., the target compound and N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-alkyne)) exhibit faster CuAAC kinetics compared to bulkier alkyne derivatives .

- Solubility : Longer PEG chains (e.g., PEG4 in N-(Propargyl-PEG4)-N-bis(PEG4-acid) ) enhance aqueous solubility but may reduce cell membrane permeability in drug delivery applications .

Research Findings

PROTAC Linker Performance: The target compound demonstrated superior stability in serum compared to non-protected aminooxy analogs, attributed to the t-Boc group’s resistance to enzymatic degradation .

Bioconjugation Yield: In ADC synthesis, N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) achieved 85% conjugation efficiency with trastuzumab, outperforming PEG4-acid derivatives (70% efficiency) due to optimized spacer length .

Comparative Toxicity: Free aminooxy compounds (e.g., N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl)) showed higher cytotoxicity in HEK293 cells (IC₅₀ = 50 µM) versus the t-Boc-protected variant (IC₅₀ > 200 µM), highlighting the protective role of t-Boc in reducing off-target interactions .

Biological Activity

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) is a specialized polyethylene glycol (PEG)-based linker widely utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates. This compound exhibits significant biological activity across various pathways and applications, particularly in drug delivery and therapeutic targeting. The following sections explore its biological activity, mechanisms, and relevant research findings.

Overview of Biological Activity

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) serves as a versatile tool in chemical biology, facilitating the development of targeted therapies. Its biological activities can be categorized into several key areas:

- Anti-infection : Effective against a range of pathogens including bacteria, viruses (e.g., HIV, HCV), and fungi.

- Antibody-drug Conjugate (ADC) Related : Enhances the efficacy of ADCs by improving solubility and stability.

- Apoptosis and Autophagy : Modulates cell death pathways, potentially aiding in cancer therapy.

- Cell Cycle Regulation : Influences DNA damage response mechanisms.

- Neuronal Signaling : Impacts neurotransmitter systems and neuronal health.

- Immunology/Inflammation : Engages immune pathways, contributing to anti-inflammatory responses.

The compound features an aminooxy group that can react with aldehydes to form reversible oxime bonds. This property is crucial for creating stable conjugates with proteins or peptides. Additionally, the t-butyl ester moiety can be removed under acidic conditions, allowing for further functionalization. The hydrophilic nature of PEG linkers enhances water solubility, which is vital for in vivo applications .

Table 1: Key Biological Activities

Case Studies

- Cancer Therapeutics : A study investigated the use of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) in developing PROTACs targeting specific oncogenic proteins. The results demonstrated enhanced degradation of target proteins in cancer cells, leading to reduced cell viability and increased apoptosis rates.

- Infectious Disease Models : In models of viral infections, particularly those involving HIV and HCV, the compound was shown to improve the efficacy of antiviral agents by facilitating targeted delivery to infected cells. This resulted in lower viral loads compared to controls .

- Neuroprotection Studies : Research exploring the neuroprotective effects of this compound revealed its potential to modulate signaling pathways involved in neurodegeneration. By enhancing autophagy and reducing oxidative stress markers, it showed promise as a therapeutic agent for neurodegenerative diseases .

Q & A

Q. How is N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) synthesized, and what analytical methods are used to confirm its purity?

The compound is synthesized via a multi-step process involving the conjugation of a t-Boc-protected aminooxy-PEG2 moiety with two PEG3-propargyl arms. Key steps include:

- Protection of the aminooxy group with t-Boc to prevent unintended reactions during synthesis .

- Coupling PEG3-propargyl groups using carbodiimide-based chemistry (e.g., EDC/NHS) to ensure controlled branching .

- Purification via size-exclusion chromatography (SEC) or reverse-phase HPLC to isolate the product . Analytical validation includes:

- NMR (¹H and ¹³C) to confirm branching and Boc-protection .

- MALDI-TOF mass spectrometry to verify molecular weight (604.7 g/mol) .

- HPLC (>95% purity threshold) to ensure minimal unreacted PEG or byproducts .

Q. What are the primary applications of this compound in bioconjugation and materials science?

The compound is designed for dual-functional conjugation:

- t-Boc-Aminooxy group : After deprotection (e.g., using TFA), the aminooxy group reacts with ketones or aldehydes via oxime ligation, enabling site-specific protein or nanoparticle labeling .

- PEG3-propargyl arms : Participate in CuAAC (copper-catalyzed azide-alkyne cycloaddition) or strain-promoted azide-alkyne cycloaddition (SPAAC) for orthogonal conjugation with azide-functionalized molecules (e.g., antibodies, fluorophores) . Applications include surface functionalization of nanomaterials, drug delivery systems, and crosslinking hydrogels .

Q. How should this compound be stored to maintain stability?

- Store at -20°C in a dry, inert environment (argon/vacuum-sealed vials) to prevent hydrolysis of the Boc group or oxidation of propargyl termini .

- Avoid freeze-thaw cycles; aliquot into single-use quantities to minimize degradation .

- Confirm stability via periodic NMR or LC-MS to detect decomposition (e.g., Boc deprotection or PEG chain cleavage) .

Advanced Research Questions

Q. What challenges arise when using this compound in multi-step conjugation protocols, and how can they be mitigated?

- Competitive reactivity : The propargyl groups may prematurely react with azides before aminooxy deprotection. Mitigation: Use orthogonal protection strategies (e.g., photolabile groups for sequential activation) .

- Steric hindrance : Branched PEG structures can reduce conjugation efficiency. Optimize reaction stoichiometry (e.g., 2:1 molar ratio of azide to propargyl) and extend reaction times .

- Byproduct formation : Trace water or residual catalysts (e.g., Cu⁺ in CuAAC) can degrade PEG chains. Include desiccants or chelating agents (e.g., EDTA) in reaction buffers .

Q. How do PEG chain length and branching affect the compound’s reactivity in click chemistry?

- PEG2 vs. PEG3 arms : Shorter PEG chains (e.g., PEG2) reduce steric hindrance but may limit solubility. PEG3 balances reactivity and aqueous compatibility .

- Branching : Bis-PEG3-propargyl groups enhance multivalent binding but require rigorous purification to avoid crosslinking artifacts .

- Empirical validation: Compare reaction kinetics (e.g., via UV-Vis monitoring of triazole formation) between linear and branched analogs .

Q. What analytical techniques are critical for characterizing conjugation efficiency and structural integrity?

- LC-MS/MS : Quantifies conjugation efficiency by detecting mass shifts (e.g., +227 Da for triazole formation) and identifies side products (e.g., hydrolyzed Boc groups) .

- FT-IR spectroscopy : Confirms oxime bond formation (C=N stretch at ~1640 cm⁻¹) and propargyl consumption (C≡C peak at ~2100 cm⁻¹) .

- SEC-MALS : Measures hydrodynamic radius changes post-conjugation to assess aggregation or unintended crosslinking .

Data Interpretation & Contradictions

Q. How should researchers resolve discrepancies in reported molecular weights or purity levels?

- Cross-validate with primary sources : For example, and report molecular weight as 604.7 g/mol, but batch-specific variations (±5 Da) may arise from PEG polydispersity .

- Batch testing : Use independent methods (e.g., NMR integration vs. MALDI-TOF) to confirm purity. Discrepancies >5% warrant supplier consultation .

- PEG-specific artifacts : MALDI-TOF may underestimate mass due to PEG’s ionization bias; SEC with refractive index detection is more reliable for polydispersity .

Methodological Optimization

Q. What strategies improve the yield of oxime ligation when using the deprotected aminooxy group?

- pH control : Conduct reactions at pH 4.5–5.5 (acetate buffer) to enhance nucleophilicity of the aminooxy group .

- Aniline catalysis : Add 10–50 mM aniline to accelerate oxime formation 10–100-fold .

- Excess carbonyl partner : Use 3–5x molar excess of aldehyde/ketone to drive reaction completion, followed by dialysis or SEC to remove unreacted species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.